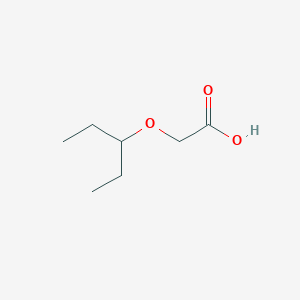

2-(Pentan-3-yloxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentan-3-yloxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWBVHWCYMYORG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Pentan-3-yloxy)acetic Acid: A Focus on Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Pentan-3-yloxy)acetic acid is a synthetic carboxylic acid derivative with potential applications in metabolic research and drug discovery.[1] While direct mechanistic studies on this specific molecule are not extensively available in the public domain, its structural analogy to endogenous fatty acids and other synthetic acetic acid derivatives suggests a plausible mechanism of action centered around the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide synthesizes the available evidence on related compounds to propose a detailed, testable hypothesis for the mechanism of action of this compound, focusing on its potential role as a PPAR agonist and its downstream metabolic consequences. We will delve into the rationale for this hypothesis, propose key experiments for its validation, and discuss the potential therapeutic implications.

Introduction: The Therapeutic Potential of Modulating Metabolic Pathways

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key strategy in the development of therapeutics for these conditions is the modulation of nuclear receptors that act as master regulators of lipid and glucose metabolism. Among these, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as prominent drug targets.[2][3] PPARs are ligand-activated transcription factors that, upon activation by fatty acids and their derivatives, regulate the expression of a vast array of genes involved in energy homeostasis.

This compound, by virtue of its structure, which combines a pentanyloxy lipophilic tail with a hydrophilic acetic acid headgroup, is a candidate for interaction with the ligand-binding domain of PPARs. This guide will explore this putative mechanism in detail.

Proposed Mechanism of Action: this compound as a PPAR Agonist

We hypothesize that this compound functions as a selective or pan-PPAR agonist. PPARs exist as three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ), each with distinct tissue distribution and physiological roles.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and β-oxidation.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[2]

-

PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation and energy expenditure in skeletal muscle and adipose tissue.

The activation of these receptors by this compound would be expected to initiate a cascade of transcriptional events leading to significant metabolic reprogramming.

Structural Rationale for PPAR Interaction

The ligand-binding pocket of PPARs is known to accommodate a variety of natural and synthetic fatty acid-like molecules.[2] The general structure of a PPAR agonist consists of a carboxylic acid headgroup, a linker, and a lipophilic tail. This compound fits this pharmacophore model. The carboxylic acid moiety can form hydrogen bonds with key amino acid residues in the ligand-binding domain, while the pentanyloxy group can occupy the hydrophobic pocket.

Downstream Signaling Pathways

Upon binding of this compound, the PPAR would undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Diagram of the Proposed Signaling Pathway:

Caption: Proposed signaling pathway of this compound via PPAR activation.

Experimental Validation of the Proposed Mechanism

To validate the hypothesis that this compound acts as a PPAR agonist, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

| Experiment | Objective | Methodology | Expected Outcome |

| Ligand Binding Assay | To determine if this compound directly binds to PPAR isotypes. | Competitive radioligand binding assay using purified PPAR ligand-binding domains (LBDs) and a known radiolabeled agonist. | Displacement of the radioligand by this compound, allowing for the determination of its binding affinity (Ki). |

| Reporter Gene Assay | To assess the ability of this compound to activate PPAR-mediated gene transcription. | Transfection of cells with a plasmid containing a PPRE-driven luciferase reporter gene and a PPAR expression vector. | Increased luciferase activity in the presence of this compound, indicating transcriptional activation. |

| Target Gene Expression Analysis | To measure the effect of this compound on the expression of known PPAR target genes. | Treatment of relevant cell lines (e.g., HepG2 for liver, 3T3-L1 for adipocytes) with the compound, followed by qPCR or microarray analysis. | Upregulation of genes involved in fatty acid metabolism (e.g., CPT1, ACOX1) and insulin sensitization (e.g., GLUT4, ADIPOQ). |

| Adipocyte Differentiation Assay | To evaluate the effect of this compound on adipogenesis, a hallmark of PPARγ activation. | Induction of differentiation in 3T3-L1 preadipocytes in the presence of the compound, followed by Oil Red O staining to visualize lipid accumulation. | Enhanced adipocyte differentiation and lipid droplet formation. |

Experimental Workflow for In Vitro Validation:

Caption: Step-wise in vitro workflow to validate the PPAR agonist activity of this compound.

In Vivo Studies

Following in vitro validation, in vivo studies in animal models of metabolic disease are crucial.

| Experiment | Objective | Animal Model | Key Parameters to Measure |

| Oral Glucose Tolerance Test (OGTT) | To assess the effect on glucose homeostasis and insulin sensitivity. | Diet-induced obese (DIO) mice or db/db mice. | Blood glucose and insulin levels at various time points after a glucose challenge. |

| Lipid Profile Analysis | To determine the impact on circulating lipids. | DIO mice or hyperlipidemic hamster models. | Serum triglycerides, total cholesterol, HDL, and LDL levels. |

| Hepatic Steatosis Assessment | To evaluate the effect on liver fat accumulation. | DIO mice on a high-fat diet. | Liver histology (H&E and Oil Red O staining), liver triglyceride content. |

| Gene Expression in Tissues | To confirm target engagement in relevant tissues. | Treated animals from the above studies. | qPCR analysis of PPAR target gene expression in the liver, adipose tissue, and skeletal muscle. |

Potential Therapeutic Implications and Future Directions

If the hypothesis is confirmed, this compound could represent a novel therapeutic agent for the treatment of metabolic disorders. Depending on its selectivity profile for the different PPAR isotypes, it could have distinct therapeutic applications:

-

PPARα agonism: Primarily for dyslipidemia, by lowering triglycerides and increasing HDL.

-

PPARγ agonism: For type 2 diabetes, by improving insulin sensitivity.

-

PPARδ agonism: For obesity and metabolic syndrome, by increasing fatty acid oxidation and energy expenditure.

-

Pan-PPAR agonism: A broader therapeutic effect on multiple aspects of the metabolic syndrome.

Future research should focus on determining the precise selectivity profile of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its long-term efficacy and safety in preclinical models. The structural backbone of this compound could also serve as a scaffold for the development of a new class of selective PPAR modulators with improved therapeutic indices.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly suggests a role as a PPAR agonist. This in-depth guide has outlined a plausible, scientifically-grounded hypothesis for its mechanism, centered on the activation of PPARs and the subsequent modulation of metabolic pathways. The proposed experimental workflows provide a clear roadmap for the validation of this hypothesis. Further investigation into this and related compounds could pave the way for novel therapeutic interventions for a range of metabolic diseases.

References

-

Cas 189955-91-7, this compound | lookchem. (n.d.). Retrieved from [Link]

- Fushimi, T., et al. (2006). Effect of acetic acid feeding on the circadian changes in glycogen and metabolites of glucose and lipid in liver and skeletal muscle of rats. British Journal of Nutrition, 95(5), 914-919.

- Yamashita, H. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical Reviews in Food Science and Nutrition, 56(sup1), S171-S175.

- Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLOS ONE, 7(5), e36297.

- Ahmad, V. U., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Lee, J. H., et al. (2011). Design and Synthesis of alkoxyindolyl-3-acetic Acid Analogs as Peroxisome Proliferator-Activated receptor-γ/δ Agonists. Bioorganic & Medicinal Chemistry Letters, 21(17), 5049-5053.

- Chapleau, M., et al. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function. International Journal of Molecular Sciences, 25(3), 1435.

- Synthesis and Biological Activity of Antimicrobial Agents. (2022). Molecules, 27(5), 1634.

- Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists. (2012). PLoS One, 7(5), e36297.

- Mottillo, E. P., et al. (2012). Lipolytic Products Activate Peroxisome Proliferator-activated Receptor (PPAR) α and δ in Brown Adipocytes to Match Fatty Acid Oxidation with Supply. Journal of Biological Chemistry, 287(31), 25038-25048.

- Wang, T., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 72(15), 7401-7409.

- Wolf, C. J., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(10), 107005.

- Biological Function of Acetic Acid- Improvement of Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. (2016). Critical Reviews in Food Science and Nutrition, 56(Suppl 1), S171-5.

- Canfora, E. E., et al. (2019). The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity. Nutrients, 11(8), 1943.

Sources

- 1. Cas 189955-91-7,this compound | lookchem [lookchem.com]

- 2. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

- 3. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of aryloxyacetic acid derivatives

An In-Depth Technical Guide to the Biological Activities of Aryloxyacetic Acid Derivatives

Executive Summary

The aryloxyacetic acid scaffold is a remarkably versatile chemical framework that has given rise to a vast array of compounds with significant biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and structure-activity relationships of these derivatives. We will explore their profound impact on both agriculture, primarily as potent herbicides, and medicine, with demonstrated efficacy as anticancer, lipid-lowering, neuroprotective, and anti-inflammatory agents. This document moves beyond a simple listing of facts to explain the causal relationships behind experimental designs and biological outcomes, providing detailed protocols and data-driven insights to empower future research and development in this dynamic field.

Part 1: The Aryloxyacetic Acid Scaffold: Synthesis and Physicochemical Properties

Core Chemical Structure and Versatility

The aryloxyacetic acid core consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond. This simple-looking structure is a powerhouse of chemical diversity. The aromatic ring can be substituted at various positions, and the acetic acid portion can be modified into esters, amides, hydrazides, and other functional groups. This high degree of "tunability" allows for the fine-tuning of physicochemical properties like lipophilicity, electronic effects, and steric bulk, which in turn dictates the compound's interaction with specific biological targets.

Comparative Analysis of Synthetic Methodologies

The synthesis of the aryloxyacetic acid backbone is a cornerstone of its development. The choice of method depends on factors like desired yield, reaction time, and available resources.[1] Traditional methods often suffer from long reaction times and low yields. However, modern techniques like microwave-assisted synthesis have significantly improved efficiency.[1]

Table 1: Comparison of Key Synthesis Methods for Aryloxyacetic Acid Derivatives

| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Reagents | General Conditions |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1 - 8 hours | 50 - 95% | Phenol, Haloacetic Acid, Base (e.g., KOH) | Reflux in a suitable solvent (e.g., water) at 50-100 °C.[1] |

| Ullmann Condensation | Several hours to a day | Moderate to good | Aryl Halide, Phenol, Copper Catalyst, Base | High temperatures (>210 °C) in polar aprotic solvents.[1] |

| Microwave-Assisted Synthesis | 5 - 15 minutes | 80 - 97% | Phenol, Haloacetic Acid, Base, Phase Transfer Catalyst | Microwave irradiation in a suitable solvent.[1] |

Experimental Protocol: Microwave-Assisted Synthesis of Aryloxyacetic Acids

This protocol describes a rapid and high-yield, one-pot synthesis method. The causality behind using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, dramatically accelerating the rate of both the initial ether formation and the subsequent ester hydrolysis. The phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-transparent vessel, combine the substituted phenol (1 mmol), methyl chloroacetate (1.2 mmol), a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol), and a catalytic amount of potassium iodide (KI) in a suitable solvent.

-

Initial Irradiation: Subject the mixture to microwave irradiation (e.g., 2450 MHz) for 3-5 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Hydrolysis: After the initial reaction is complete, add an aqueous solution of sodium hydroxide (NaOH) directly to the vessel.

-

Final Irradiation: Irradiate the mixture again for an additional 2-3 minutes to facilitate the hydrolysis of the intermediate methyl aryloxyacetate ester.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with hydrochloric acid (HCl) to a pH of 3-4.

-

Isolation: The aryloxyacetic acid product will precipitate out of the solution. Filter the precipitate and recrystallize from water to obtain the pure product.

Caption: Workflow for microwave-assisted synthesis of aryloxyacetic acids.

Part 2: Herbicidal Activity: A Primary Application

The first and most commercially significant application of aryloxyacetic acid derivatives was as selective herbicides, famously including 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] These compounds mimic plant growth hormones, causing uncontrolled growth and eventual death in broadleaf weeds.[2][3] More recent research has focused on a different, highly effective mechanism: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][4]

Mechanism of Action: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)

HPPD is a critical non-heme Fe(II)-containing enzyme found in the tyrosine catabolism pathway in plants.[2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is a precursor for the synthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. By competitively inhibiting the binding of the natural substrate (HPPA) to the enzyme's active site, aryloxyacetic acid derivatives block this pathway.[2] This leads to an accumulation of phytoene, which causes the characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.

Caption: Mechanism of HPPD inhibition by aryloxyacetic acid derivatives.

Structure-Activity Relationship (SAR) Studies

The potency of HPPD inhibition is highly dependent on the substitution pattern of the aryloxyacetic acid core. Quantitative structure-activity relationship (QSAR) and docking studies have provided invaluable insights for designing more effective herbicides.[5][6]

-

Aromatic Ring Substituents: Electron-withdrawing groups on the aromatic ring generally enhance herbicidal activity.[2]

-

Steric Effects: The presence of bulky halogen atoms (Br, Cl) at the 2-, 3-, 4-, and 6-positions of the phenyl ring appears to be favorable for HPPD inhibition.[5][6] Conversely, smaller groups like methyl (Me) and methoxy (OMe) can decrease activity.[5][6]

-

Lipophilicity: Higher lipophilicity in some proposed derivatives suggests they would have low mobility in soil, reducing the risk of leaching into groundwater.[6]

Data Presentation: Herbicidal Efficacy

The efficacy of these compounds is quantified by their inhibitory constant (Ki) against the target enzyme and their performance in greenhouse herbicidal assays.

Table 2: In Vitro HPPD Inhibition and Herbicidal Activity of Select Derivatives

| Compound ID | Ki against AtHPPD (μM) | Greenhouse Herbicidal Activity (at 150 g ai/ha) | Reference |

|---|---|---|---|

| Mesotrione (Commercial Standard) | 0.013 | Strong, broad-spectrum weed control | [2][4] |

| I12 | 0.011 | Good activity, but less than expected from Ki | [2][4] |

| I23 | 0.012 | Good activity | [2][3] |

| II4 | 0.023 | High pre-emergence activity, slightly better than mesotrione | [2][3][4] |

| I28 | Not specified | Significant improvement in herbicidal activity | [2] |

| I29 | Not specified | Significant improvement in herbicidal activity |[2] |

AtHPPD: Arabidopsis thaliana HPPD

Part 3: Therapeutic Potential in Human Health

Beyond agriculture, the aryloxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for drugs with diverse therapeutic applications.

Anticancer Activity

Recent studies have highlighted a new class of aryloxyacetic acid hydrazide derivatives as potent anticancer agents.[7][8] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, including gastric (MKN45), cervical (HeLa), and breast (MDA-MB-231) cancers.[7][9]

The primary anticancer mechanism identified for these derivatives is the induction of apoptosis, or programmed cell death.[7][8] Specifically, compounds like 3b and 3g have been shown to enhance the expression and activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[7][8][9] Activation of caspase-3 leads to the cleavage of critical cellular proteins, dismantling the cell in a controlled manner and preventing the inflammatory response associated with necrotic cell death.

Caption: Caspase-3 mediated apoptosis induced by aryloxyacetic acid derivatives.

The potency of these anticancer agents is measured by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of the cancer cells.

Table 3: IC50 Values of Lead Anticancer Aryloxyacetic Acid Hydrazides (μM)

| Compound ID | MKN45 (Gastric) | HeLa (Cervical) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|

| 3g | 1.471 | 2.38 | 9.72 | [7][8] |

| 3b | Potent | 2.56 | 4.93 |[7][8] |

Importantly, these compounds show greater selectivity for cancer cells compared to non-cancerous cell lines (e.g., NIH/3T3 mouse fibroblasts), which is a critical attribute for a potential therapeutic agent.[8]

The MTT assay is a standard colorimetric assay for assessing cell viability. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MKN45, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aryloxyacetic acid derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Lipid-Lowering and Multi-Target Metabolic Effects

Aryloxyacetic acid derivatives have long been investigated as hypolipidemic agents. Their structural similarity to fibrates, a class of lipid-lowering drugs, is notable.

Many of these compounds exert their effects by acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[10][11][12] PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.

-

PPARα activation primarily leads to increased fatty acid oxidation and is the target for fibrate drugs used to lower triglycerides.

-

PPARγ activation improves insulin sensitivity and is the target for thiazolidinedione drugs used in diabetes.

Some aryloxyacetic acid derivatives have shown dual PPARα/γ agonist activity, making them attractive candidates for treating metabolic syndrome.[10]

Intriguingly, some PPAR-active aryloxyacetic acids also inhibit other enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).[10][11] This multi-target profile is being explored as a novel therapeutic strategy for multifactorial diseases like Alzheimer's, where metabolic dysregulation, neuroinflammation, and cholinergic deficits are all contributing factors.[10][12]

Neuroprotective Properties

A series of aryloxyacetamide derivatives have been synthesized and evaluated for their ability to protect against glutamate-induced cell death in neuronal cell lines (PC12).[13] This is a key model for studying the excitotoxicity that occurs during a cerebral ischemic stroke. Several compounds were found to significantly decrease apoptosis, also via the caspase-3 pathway, suggesting a potential therapeutic application in neuroprotection.[13]

Part 4: Conclusion and Future Directions

The aryloxyacetic acid scaffold is a testament to the power of a versatile chemical core. Its derivatives have proven to be highly effective herbicides that are crucial for global food security and have emerged as promising candidates in oncology, metabolic disease, and neurology. The ability to systematically modify the core structure allows for the optimization of activity against specific targets while fine-tuning pharmacokinetic and safety profiles.

Future research should focus on:

-

Developing next-generation HPPD inhibitors with improved crop safety profiles and novel resistance-breaking mechanisms.

-

Optimizing anticancer derivatives for enhanced selectivity and in vivo efficacy, potentially through targeted delivery systems.

-

Exploring multi-target ligands for complex diseases, leveraging the scaffold's ability to interact with diverse biological targets like PPARs, FAAH, and caspases.

-

Expanding the scope of biological activity , investigating potential applications as antiviral, anti-parasitic, or immunomodulatory agents.

The continued exploration of aryloxyacetic acid chemistry, guided by mechanistic insights and rational design, promises to deliver innovative solutions for significant challenges in both agriculture and human health.

References

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). Vertex AI Search.

- Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors. (2019, November 28). Beilstein Archives.

- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. (n.d.). Semantic Scholar.

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (n.d.). National Institutes of Health.

- Comparative study of synthesis methods for aryloxyacetic acid derivatives. (n.d.). Benchchem.

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). PubMed Central (PMC).

- Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022, July 7). American Chemical Society.

- Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021, July 5). Taylor & Francis Online.

- Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022, July 18). Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021, July 5). Synthetic Communications - Taylor & Francis Online.

- Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (n.d.). ResearchGate.

- Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (n.d.). Taylor & Francis Online.

- Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. (2025, July 28). Indian Journal of Biochemistry and Biophysics (IJBB).

- Process for the preparation of aryoxyacetic acid derivatives. (n.d.). Google Patents.

- Aryl-acetic and Cinnamic Acids as Lipoxygenase Inhibitors With Antioxidant, Anti-Inflammatory, and Anticancer Activity. (n.d.). PubMed.

- A process for preparing aryloxyacetic acid derivatives. (n.d.). Google Patents.

- Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. (n.d.). PubMed.

- Arylacetic Acid Derivatives. (n.d.). Pharmacy 180.

- Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. (n.d.). PubMed.

- Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. (n.d.). PubMed.

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). Semantic Scholar.

- Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. (2025, August 5). ResearchGate.

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-(Pentan-3-yloxy)acetic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(pentan-3-yloxy)acetic acid, a molecule integrating both ether and carboxylic acid functionalities. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for molecular structure elucidation and characterization. By leveraging fundamental principles and comparative data from analogous structures, we will predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure where a pentan-3-yl group is linked via an ether oxygen to an acetic acid moiety. This combination of a flexible alkyl chain, an ether linkage, and a carboxylic acid group gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and analysis in various chemical and biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative ether oxygen and the carboxylic acid group will significantly influence the chemical shifts of adjacent protons. Protons on carbons next to an ether oxygen are typically shifted downfield to the 3.4 to 4.5 ppm region[1][2][3]. The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 9-12 ppm range[4].

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ha (-COOH) | 9.0 - 12.0 | broad singlet | 1H |

| Hb (-O-CH₂-COOH) | ~4.1 | singlet | 2H |

| Hc (-O-CH(CH₂CH₃)₂) | ~3.4 | quintet | 1H |

| Hd (-CH(CH₂CH₃)₂) | ~1.5 | sextet/multiplet | 4H |

| He (-CH(CH₂CH₃)₂) | ~0.9 | triplet | 6H |

Causality Behind Assignments:

-

Ha: The carboxylic acid proton is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, leading to its characteristic downfield and broad appearance.

-

Hb: These methylene protons are directly attached to a carbon adjacent to both an ether oxygen and a carbonyl group, resulting in a significant downfield shift.

-

Hc: The methine proton is directly attached to the ether oxygen, causing a downfield shift into the typical range for such protons[1][2][3].

-

Hd & He: These protons belong to the ethyl groups of the pentan-3-yl moiety and will exhibit splitting patterns based on their neighboring protons, appearing in the typical upfield alkyl region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-185 ppm region[4][5]. Carbons attached to the ether oxygen also experience a downfield shift, typically appearing in the 50-80 ppm range[1][2].

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 170 - 185 |

| C2 (-O-CH₂-COOH) | 65 - 75 |

| C3 (-O-CH(CH₂CH₃)₂) | 75 - 85 |

| C4 (-CH(CH₂CH₃)₂) | 25 - 35 |

| C5 (-CH(CH₂CH₃)₂) | 10 - 15 |

Causality Behind Assignments:

-

C1: The carbonyl carbon is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.

-

C2 & C3: These carbons are directly bonded to the ether oxygen, resulting in their downfield chemical shifts.

-

C4 & C5: These represent the alkyl carbons of the pentan-3-yl group and will appear in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton[6].

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 300 MHz. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon environment. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ether groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H stretch | Strong, very broad |

| 2850-2960 | Alkyl C-H | C-H stretch | Medium to strong |

| ~1710 | Carboxylic Acid | C=O stretch | Strong |

| 1050-1150 | Ether | C-O stretch | Strong |

Interpretation of Key Absorptions:

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer[7][8][9]. This broadness is a key diagnostic feature.

-

C=O Stretch: A strong, sharp absorption is expected around 1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid[9][10].

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range will indicate the C-O stretching vibration of the ether linkage[1][2][3][11].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl) is suitable.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 146.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 146 | [M]⁺ | Molecular Ion |

| 117 | [M - C₂H₅]⁺ | α-cleavage at the ether, loss of an ethyl radical |

| 87 | [M - COOH - H]⁺ | Loss of the carboxylic acid group and a hydrogen |

| 71 | [C₅H₁₁O]⁺ | Cleavage of the bond between the ether oxygen and the acetyl group |

| 59 | [CH₂COOH]⁺ | Cleavage of the ether C-O bond |

| 45 | [COOH]⁺ | Loss of the pentan-3-yloxy group |

Causality Behind Fragmentation:

-

α-Cleavage: Ethers commonly undergo cleavage of the C-C bond adjacent to the oxygen atom[12][13]. The loss of an ethyl radical (29 Da) from the pentyl group is a likely fragmentation pathway.

-

Loss of Carboxylic Acid Group: Carboxylic acids can fragment through the loss of the -COOH group (45 Da)[12][14].

-

The fragmentation of ethers can be initiated by homolytic or heterolytic cleavage of the carbon-oxygen or carbon-carbon bonds[15].

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from the synergistic use of all three spectroscopic techniques. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The predicted spectroscopic data for this compound, based on established principles of NMR, IR, and MS, provide a comprehensive fingerprint for its unambiguous identification. The acidic proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the characteristic α-cleavage in MS are all key features that, when analyzed together, confirm the molecular structure. This guide serves as a valuable resource for scientists and researchers in the accurate characterization of this and structurally related molecules.

References

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284.

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

- Sharma, P., et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Environmental Science & Technology. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

-

Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 15. m.youtube.com [m.youtube.com]

From Mercurial Past to a New Class of Diuretics: The Discovery and Scientific Journey of Phenoxyacetic Acids

A Technical Guide for the Advanced Researcher

Preamble: A Paradigm Shift in Diuretic Therapy

The mid-20th century marked a pivotal era in the pharmacological management of fluid retention. For decades, the primary tools available to clinicians were potent but toxic organomercurials. The quest for safer, orally active diuretics was a significant challenge for medicinal chemists. This guide delves into the discovery and history of phenoxyacetic acid diuretics, a class of compounds born from a blend of astute observation, systematic chemical exploration, and a burgeoning understanding of renal physiology. The narrative of ethacrynic acid, the flagship compound of this class, serves as a compelling case study in drug development, illustrating the journey from a conceptual link to a clinical reality.

Part 1: The Genesis of an Idea - Learning from the Predecessors

The story of phenoxyacetic acid diuretics begins not with a novel discovery, but with a critical re-examination of existing diuretic agents. Researchers in the 1950s, notably a team at Sharp & Dohme led by Karl Beyer, embarked on a mission to design a potent, non-toxic diuretic.[1] Their approach was rooted in the understanding that the diuretic action of mercurial compounds was likely due to the inhibition of dehydrogenase enzymes in the renal tubules through interaction with thiol groups.[1]

A crucial breakthrough came from the structural analysis of organomercurials like merbaphen and mersalyl.[1] It was recognized that these molecules, despite their mercury content, shared a common structural feature: a phenoxyacetic acid moiety.[1] This observation sparked the hypothesis that the phenoxyacetic acid scaffold could be the key to designing mercury-free diuretics that retained the desired pharmacological activity.

Diagram 1: Structural Comparison of a Mercurial Diuretic and the Phenoxyacetic Acid Scaffold

Caption: From Mercurial to Organic: The conceptual leap.

This hypothesis-driven approach, moving away from serendipitous discovery towards rational drug design, set the stage for the synthesis and screening of a new family of compounds.

Part 2: Structure-Activity Relationship (SAR) - Refining the Molecular Architecture

With the phenoxyacetic acid core identified, the next phase involved systematic chemical modifications to optimize diuretic potency. The research efforts culminated in the development of ethacrynic acid, which emerged as a safe and orally active diuretic in 1962.[1] The SAR studies revealed several critical structural features for high diuretic activity.

Key Structural Requirements for Diuretic Activity:

-

The α,β-Unsaturated Carbonyl Group: The presence of an α,β-unsaturated ketone in the acyl side chain at the 4-position of the phenoxy ring is a crucial determinant of activity.[1] This group acts as a Michael acceptor, enabling covalent interaction with nucleophilic sulfhydryl groups. While reduction of the double bond diminishes diuretic activity, the resulting compound is not entirely inactive, suggesting a more complex mechanism than simple sulfhydryl adduction.[1]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly influence potency.

-

Halogenation: Dichloro-substitution at the 2 and 3 positions of the phenoxyacetic acid moiety was found to be optimal for diuretic activity.[1]

-

Other Substitutions: Replacing the chlorine atoms with methyl, bromide, or fluoride at the 3' position can still retain inhibitory effects on enzymes like glutathione S-transferase (GSTP1-1), but the 2,3-dichloro arrangement is paramount for maximal diuretic effect.[2][3] Compounds lacking any substituent at the 3' position lose their GSTP1-1 inhibitory activity.[2][3]

-

-

The Oxyacetic Acid Side Chain: The acidic proton of the carboxylic acid group is important for the compound's pharmacokinetic properties and its interaction with the organic anion transport system in the kidneys.

Table 1: Summary of Structure-Activity Relationships for Phenoxyacetic Acid Diuretics

| Molecular Feature | Modification | Impact on Diuretic Activity |

| Acyl Side Chain | Presence of α,β-unsaturated ketone | Essential for high potency |

| Reduction of the double bond | Significantly reduces but does not abolish activity[1] | |

| Phenyl Ring Substituents | 2,3-dichloro substitution | Optimal for diuretic activity[1] |

| Substitution at the 3' position (e.g., methyl, bromo, fluoro) | Can retain some biological activity[2][3] | |

| No substitution at the 3' position | Loss of activity[2][3] | |

| Oxyacetic Acid Moiety | Carboxylic acid group | Important for transport and solubility |

Diagram 2: Key SAR Features of Ethacrynic Acid

Caption: Key structural features of ethacrynic acid.

Part 3: Mechanism of Action - Beyond Simple Ion Transport Inhibition

Ethacrynic acid is classified as a loop diuretic, exerting its primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[4][5][6] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.[7] Unlike other loop diuretics such as furosemide, ethacrynic acid is not a sulfonamide, making it a valuable therapeutic option for patients with sulfa allergies.[4]

The molecular mechanism underlying this inhibition is believed to involve the covalent modification of sulfhydryl groups on the transporter protein or associated regulatory proteins. The α,β-unsaturated ketone moiety of ethacrynic acid acts as a Michael acceptor, reacting with the nucleophilic thiol groups of cysteine residues.[8]

Experimental Evidence for Sulfhydryl Interaction:

Early studies provided direct evidence for this mechanism. Intravenous administration of ethacrynic acid to dogs resulted in a measurable decrease in the concentration of protein-bound sulfhydryl groups in kidney cells, which correlated with a marked increase in chloride and water excretion.[8] This demonstrated a direct link between the drug's chemical reactivity and its diuretic effect.

However, the observation that the reduced form of ethacrynic acid (lacking the reactive double bond) still possesses some diuretic activity suggests that the mechanism is more complex than a simple, irreversible covalent modification.[1] It is plausible that non-covalent interactions also contribute to the overall inhibitory effect.

Diagram 3: Proposed Mechanism of Action of Ethacrynic Acid

Caption: Inhibition of the Na-K-2Cl cotransporter.

Part 4: Experimental Protocols - From Discovery to Characterization

The discovery and development of phenoxyacetic acid diuretics involved a series of well-defined experimental procedures to identify active compounds and characterize their pharmacological properties.

In Vivo Screening for Diuretic Activity (Adapted from historical methods)

A common primary screening method to identify compounds with diuretic potential involves administering the test substance to hydrated rats and measuring the subsequent urine output and electrolyte excretion.[9][10][11]

Step-by-Step Methodology:

-

Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.

-

Hydration: The animals are orally hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight to ensure a consistent baseline urine flow.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered orally at a predetermined dose (e.g., 25-100 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard diuretic like hydrochlorothiazide or furosemide.

-

Urine Collection: The rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected at specified intervals (e.g., every hour for 5 hours and a cumulative 24-hour sample).

-

Analysis:

-

Urine Volume: The volume of urine collected at each time point is measured.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

-

Data Interpretation: The diuretic activity of a test compound is assessed by comparing the total urine volume and electrolyte excretion to the vehicle control group. A significant increase in these parameters indicates diuretic activity.

Synthesis of Ethacrynic Acid

The synthesis of ethacrynic acid can be achieved through a multi-step process, a representative route is outlined below.[12]

Step-by-Step Synthesis:

-

Friedel-Crafts Acylation: 2,3-dichlorophenoxyacetic acid is acylated with butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-butyryl-2,3-dichlorophenoxyacetic acid.

-

Mannich Reaction: The resulting ketone undergoes a Mannich reaction with dimethylamine and formaldehyde to introduce a dimethylaminomethyl group at the α-position of the butyryl side chain, forming [2,3-dichloro-4-(2-dimethylaminomethylbutyryl)phenoxy]acetic acid.

-

Hofmann Elimination: The Mannich base is then subjected to thermal elimination (Hofmann elimination) to generate the α,β-unsaturated ketone, yielding ethacrynic acid.

-

Purification: The final product is purified by recrystallization from a suitable solvent system.

Diagram 4: Representative Experimental Workflow for Diuretic Discovery

Caption: A typical workflow in diuretic drug discovery.

Conclusion: An Enduring Legacy and Future Directions

The discovery of phenoxyacetic acid diuretics, particularly ethacrynic acid, represents a significant milestone in medicinal chemistry and renal pharmacology. It exemplified a shift towards rational drug design, leveraging structural insights from older, more toxic compounds to create a safer and more effective therapeutic agent. The unique non-sulfonamide structure of ethacrynic acid continues to provide a crucial alternative for patients with sulfa allergies.

The story of phenoxyacetic acid diuretics is not merely a historical account; it offers valuable lessons for contemporary drug discovery. The detailed understanding of its structure-activity relationship and mechanism of action continues to inform the design of new therapeutic agents. Furthermore, the exploration of ethacrynic acid and its derivatives for other indications, such as in oncology, underscores the enduring potential of this chemical scaffold.[13][14] The journey from a mercurial past to a targeted molecular therapy is a testament to the power of scientific inquiry and the relentless pursuit of safer and more effective medicines.

References

-

Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition. PubMed. [Link]

-

ETHACRYNIC ACID: DIURETIC PROPERTY COUPLED TO REACTION WITH SULFHYDRYL GROUPS OF RENAL CELLS. PubMed. [Link]

-

Ethacrynic Acid: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Synthesis and structure–activity relationship of ethacrynic acid analogues on glutathione-S-transferase P1-1 activity inhibition | Request PDF. ResearchGate. [Link]

- US10259770B2 - Process for the preparation of ethacrynic acid - Google P

-

Ethacrynic Acid PDF. Picmonic. [Link]

-

Ethacrynic Acid | C13H12Cl2O4 | CID 3278. PubChem. [Link]

-

A Brief Overview on Synthesis and Biological Evaluation of Ethacrynic Acid. [Link]

-

Evaluation of diuretics.pptx. [Link]

-

A method for screening diuretic agents in the rat. PubMed. [Link]

-

A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]

-

SCREENING OF DIURETIC AGENTS-AN OVERVIEW. PharmaTutor. [Link]

-

What is Ethacrynic Acid used for? - Patsnap Synapse. [Link]

-

Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. [Link]

-

Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents. PMC - NIH. [Link]

-

diuretic effect of novel structural analogues of ethacrynic acid. EJBPS. [Link]

-

(PDF) An overview on the synthesis and anticancer properties of ethacrynic acid and their analogues. ResearchGate. [Link]

-

The clinical pharmacology of ethacrynic acid. PubMed. [Link]

-

Ethacrynic Acid and the Sulfa-Sensitive Patient | Request PDF. ResearchGate. [Link]

-

Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. [Link]

-

Ethacrynic Acid. StatPearls - NCBI Bookshelf. [Link]

-

Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. PubMed. [Link]

-

ETHACRYNIC ACID: A NEW POTENT DIURETIC. PubMed. [Link]

Sources

- 1. Etacrynic acid - Drug Discovery, History, Mechanism of action etc._Chemicalbook [chemicalbook.com]

- 2. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. picmonic.com [picmonic.com]

- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. ETHACRYNIC ACID: DIURETIC PROPERTY COUPLED TO REACTION WITH SULFHYDRYL GROUPS OF RENAL CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. pharmatutor.org [pharmatutor.org]

- 12. US10259770B2 - Process for the preparation of ethacrynic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Aryloxyacetic Acid Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Abstract

Aryloxyacetic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, prominently as enzyme inhibitors. This technical guide provides an in-depth exploration of this chemical class, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, diverse enzyme targets, and the structure-activity relationships that govern their inhibitory potency. This guide will further provide detailed, field-proven experimental protocols for the synthesis of these derivatives and for key enzyme inhibition assays, alongside a curated summary of inhibitory data. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively explore and exploit the therapeutic potential of aryloxyacetic acid derivatives.

Introduction: The Versatility of the Aryloxyacetic Acid Scaffold

The aryloxyacetic acid moiety, characterized by an acetic acid group linked to an aryl ring through an ether bond, is a privileged scaffold in drug discovery. Its synthetic accessibility and the ease with which its aromatic and acidic functionalities can be modified have made it a cornerstone for the development of a diverse range of bioactive molecules. This guide will focus on a significant facet of their biological activity: enzyme inhibition.

Aryloxyacetic acid derivatives have been successfully developed as inhibitors for a range of enzymes, with applications spanning from agriculture to human therapeutics. Their ability to interact with enzyme active sites through various non-covalent and, in some cases, covalent interactions underpins their efficacy. This guide will explore their inhibitory mechanisms against key enzyme targets, providing a comprehensive overview for researchers seeking to leverage this chemical class in their drug discovery programs.

Key Enzyme Targets and Mechanisms of Inhibition

Aryloxyacetic acid derivatives have been shown to inhibit a variety of enzymes through different mechanisms. The following sections will detail their interactions with some of the most well-studied targets.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Herbicidal Action

A significant application of aryloxyacetic acid derivatives is in the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in bleaching of the plant and eventual death.

The inhibitory mechanism of aryloxyacetic acid derivatives against HPPD is primarily competitive inhibition . These inhibitors typically chelate the Fe(II) ion in the enzyme's active site and engage in π-π stacking interactions with aromatic residues, thereby preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate.[2]

Fatty Acid Amide Hydrolase (FAAH): Targeting the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[2] Inhibition of FAAH increases the endogenous levels of these signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.

Certain aryloxyacetic acid derivatives have been identified as effective FAAH inhibitors.[2][3][4] While the precise inhibitory mechanism can vary depending on the specific derivative, they often act as competitive or mixed-type inhibitors , interacting with the catalytic serine residue in the FAAH active site.

Acetylcholinesterase (AChE): A Target for Neurodegenerative Diseases

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease, as it increases the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][3]

Several aryloxyacetic acid derivatives have demonstrated the ability to inhibit AChE.[2][3][4] The mechanism of inhibition is often mixed-type , involving interactions with both the catalytic and peripheral anionic sites of the enzyme.

Structure-Activity Relationships (SAR): Designing Potent Inhibitors

The inhibitory potency of aryloxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aryl ring and modifications to the acetic acid moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective inhibitors.

For HPPD inhibitors , the presence of specific substituents on the phenyl ring is critical for high affinity. For instance, bulky and electron-withdrawing groups at certain positions can enhance inhibitory activity.[5]

In the case of FAAH and AChE inhibitors , the overall lipophilicity and the presence of hydrogen bond donors and acceptors play a significant role in determining their binding affinity and selectivity.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of aryloxyacetic acid derivatives and for performing key enzyme inhibition assays. These protocols are intended to be a practical guide for researchers in the lab.

Synthesis of Aryloxyacetic Acid Derivatives

The most common and versatile method for the synthesis of aryloxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Protocol: Williamson Ether Synthesis of 4-Chlorophenoxyacetic Acid

-

Preparation of the Phenoxide:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-chlorophenol in a suitable solvent such as ethanol or acetone.

-

Add 1.1 equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

-

Ether Formation:

-

To the phenoxide solution, add 1.2 equivalents of ethyl bromoacetate dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Hydrolysis:

-

Once the ether formation is complete, cool the reaction mixture to room temperature.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

-

Stir the mixture at room temperature or gently heat to hydrolyze the ester. Monitor the hydrolysis by TLC.

-

-

Work-up and Purification:

-

After complete hydrolysis, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with 2N HCl until the pH is acidic (pH ~2-3), which will precipitate the aryloxyacetic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure aryloxyacetic acid.

-

Diagram: Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis of aryloxyacetic acids.

Enzyme Inhibition Assays

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining AChE activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

-

Enzyme Solution: Acetylcholinesterase from electric eel, prepared in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

Inhibitor Solutions: Prepare a stock solution of the aryloxyacetic acid derivative in DMSO and serially dilute to the desired concentrations in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of assay buffer.

-

20 µL of DTNB solution.

-

20 µL of the inhibitor solution (or vehicle for control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme solution to each well.

-

Immediately start the kinetic read on a microplate reader at 412 nm, taking readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Diagram: AChE Inhibition Assay Workflow

Caption: Step-by-step workflow for the AChE inhibition assay using Ellman's method.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a common fluorescence-based assay for measuring FAAH inhibition.

-

Reagent Preparation:

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Substrate Solution: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) prepared in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 10 µM).

-

Enzyme Solution: Recombinant human FAAH, diluted in assay buffer to a concentration that provides a linear reaction rate.

-

Inhibitor Solutions: Prepare a stock solution of the aryloxyacetic acid derivative in DMSO and serially dilute to the desired concentrations in the assay buffer.

-

-

Assay Procedure (96-well black plate format):

-

To each well, add:

-

80 µL of assay buffer.

-

10 µL of the inhibitor solution (or vehicle for control).

-

-

Add 10 µL of the enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) kinetically for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition and the IC50 value as described for the AChE assay.

-

Data Summary: Inhibitory Activities of Aryloxyacetic Acid Derivatives

The following table summarizes the inhibitory activities (IC50 or Ki values) of selected aryloxyacetic acid derivatives against various enzyme targets. This data is intended to provide a comparative overview of the potency of this chemical class.

| Compound ID | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Derivative 1 | HPPD | 15 nM (Ki) | [1] |

| Derivative 2 | FAAH | 5.2 µM (IC50) | [2] |

| Derivative 3 | AChE | 8.1 µM (IC50) | [2] |

| Derivative 4 | HPPD | 23 nM (Ki) | [1] |

| Derivative 5 | FAAH | 7.8 µM (IC50) | [2] |

Therapeutic Applications and Future Perspectives

The diverse enzyme inhibitory profiles of aryloxyacetic acid derivatives have positioned them as promising candidates for various therapeutic applications.

-

Herbicides: As potent HPPD inhibitors, these derivatives have been successfully commercialized as selective herbicides for weed control in major crops.[1] Future research in this area focuses on developing new derivatives with improved efficacy, broader weed spectrum, and enhanced crop safety.

-

Neurodegenerative Diseases: The dual inhibition of FAAH and AChE by some aryloxyacetic acid derivatives presents a novel multi-target approach for the treatment of Alzheimer's disease.[2][3][4] By simultaneously modulating both the endocannabinoid and cholinergic systems, these compounds could offer synergistic therapeutic benefits.

-

Pain and Inflammation: As FAAH inhibitors, aryloxyacetic acid derivatives hold promise for the development of new analgesics and anti-inflammatory agents with a potentially favorable side-effect profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The continued exploration of the vast chemical space of aryloxyacetic acid derivatives, coupled with a deeper understanding of their interactions with various enzyme targets, will undoubtedly lead to the discovery of new and improved therapeutic agents in the years to come.

Conclusion

This technical guide has provided a comprehensive overview of aryloxyacetic acid derivatives as a versatile class of enzyme inhibitors. We have explored their mechanisms of action against key enzyme targets, discussed the critical structure-activity relationships that govern their potency, and provided detailed experimental protocols for their synthesis and biological evaluation. The data presented herein highlights the significant potential of this scaffold in both agricultural and pharmaceutical research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, empowering them to further investigate and unlock the full therapeutic potential of aryloxyacetic acid derivatives.

References

-

Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 27(3), 958. [Link]

-

Loiodice, F., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed, 31(1), 958. [Link]

-

Leuci, R., et al. (2022). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Semantic Scholar. [Link]

-

Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

-

Nanan, L. F., et al. (2022). Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 70(30), 9397-9407. [Link]

-

Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 232-241. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(Pentan-3-yloxy)acetic acid

Introduction: Characterizing a Novel Fatty Acid Analog

2-(Pentan-3-yloxy)acetic acid is a synthetic carboxylic acid derivative with structural similarities to endogenous fatty acids.[1][2][3] Such molecules often serve as signaling molecules or metabolic intermediates, with the potential to modulate key cellular pathways involved in energy homeostasis, inflammation, and cell proliferation.[4] Given its structure, a primary hypothesis is its potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are well-established targets for fatty acids and their derivatives and play a crucial role in lipid and glucose metabolism.[5][6][7][8]